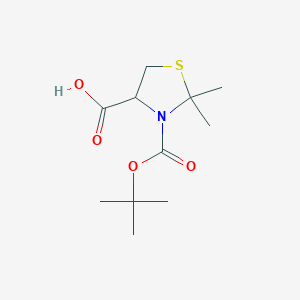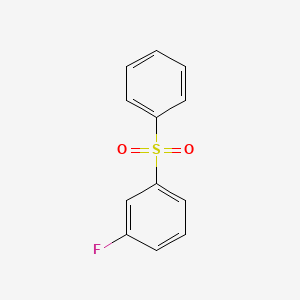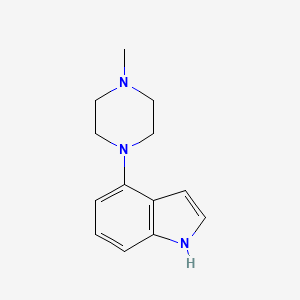
4-(4-methylpiperazin-1-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylpiperazin-1-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the 4-methylpiperazin-1-yl group in the structure adds to its potential pharmacological properties.
Métodos De Preparación
The synthesis of 4-(4-methylpiperazin-1-yl)-1H-indole typically involves the reaction of indole with 4-methylpiperazine under specific conditions. One common method involves heating a mixture of indole and 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods can help in achieving higher yields and better control over the reaction parameters .
Análisis De Reacciones Químicas
4-(4-methylpiperazin-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(4-methylpiperazin-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
4-(4-methylpiperazin-1-yl)-1H-indole can be compared with other indole derivatives and piperazine-containing compounds. Some similar compounds include:
4-(4-methylpiperazin-1-yl)benzoic acid: This compound also contains the 4-methylpiperazin-1-yl group and has been studied for its biological activities.
4-(4-methylpiperazin-1-yl)phenyl derivatives: These compounds have shown potential in various medicinal
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-15-7-9-16(10-8-15)13-4-2-3-12-11(13)5-6-14-12/h2-6,14H,7-10H2,1H3 |
Clave InChI |
LNBPBQCQMJPTQS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=CC3=C2C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate](/img/structure/B8712581.png)
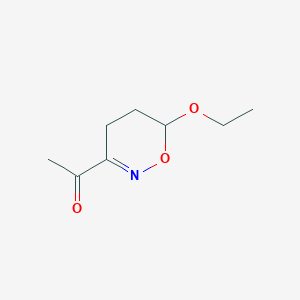
![1,5-Dimethyl-5,6-dihydro-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B8712587.png)
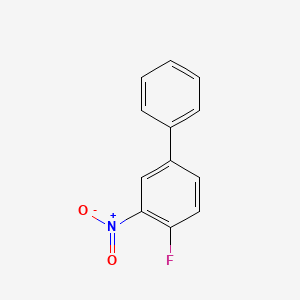
![4-[(3,6-Dichloropyridin-2-yl)methoxy]aniline](/img/structure/B8712607.png)
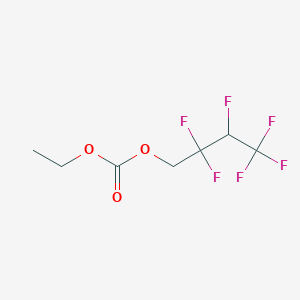
![1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B8712617.png)
![Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]-](/img/structure/B8712623.png)
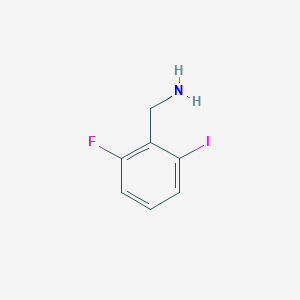
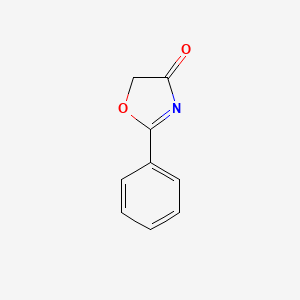
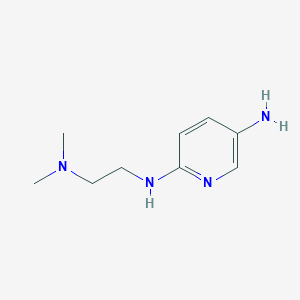
![2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8712647.png)
